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Compound of Interest

Compound Name: Boc-PEG4-methyl propionate

Cat. No.: B11826517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for the bifunctional linker, Boc-PEG4-
methyl propionate. Due to the limited availability of specific experimental spectra for this

compound in public databases, this guide presents predicted data based on the analysis of its

structural analogues and general principles of spectroscopy. Detailed experimental protocols

for acquiring such data are also provided.

Introduction
Boc-PEG4-methyl propionate is a valuable chemical tool frequently employed in the

synthesis of more complex molecules, particularly in the field of drug delivery and proteomics. It

features a Boc-protected amine, a tetra-polyethylene glycol (PEG) spacer, and a methyl ester

terminus. This unique combination of functional groups allows for its use as a flexible linker to

conjugate different molecular entities. Accurate characterization of its structure and purity is

paramount for its successful application. This guide focuses on the two primary analytical

techniques for this purpose: NMR spectroscopy and mass spectrometry.

Predicted Analytical Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data

for Boc-PEG4-methyl propionate. These predictions are based on the known chemical shifts
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of similar structural motifs, including the Boc protecting group, the PEG chain, and the methyl

propionate moiety.

Table 1: Predicted ¹H NMR Data for Boc-PEG4-methyl
propionate

Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

a 1.44 Singlet 9H

b 3.25 Triplet 2H

c 3.55 Triplet 2H

d 3.64 Multiplet 12H

e 2.62 Triplet 2H

f 3.67 Singlet 3H

Note: The spectrum is predicted for a solution in CDCl₃. Chemical shifts are referenced to

tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for Boc-PEG4-methyl
propionate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b11826517?utm_src=pdf-body
https://www.benchchem.com/product/b11826517?utm_src=pdf-body
https://www.benchchem.com/product/b11826517?utm_src=pdf-body
https://www.benchchem.com/product/b11826517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11826517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment Predicted Chemical Shift (ppm)

1 28.4

2 79.1

3 40.3

4 70.2

5-10 70.5

11 67.2

12 34.8

13 174.2

14 51.7

Note: The spectrum is predicted for a solution in CDCl₃. Chemical shifts are referenced to the

solvent peak.

Table 3: Predicted Mass Spectrometry Data for Boc-
PEG4-methyl propionate

Ion Predicted m/z Description

[M+Na]⁺ 387.21 Sodium Adduct

[M+H]⁺ 365.23 Protonated Molecule

[M-Boc+H]⁺ 265.18 Loss of Boc group

Note: The predicted m/z values are for the most abundant isotopes.

Experimental Protocols
The following are detailed protocols for the acquisition of NMR and mass spectrometry data for

Boc-PEG4-methyl propionate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

Boc-PEG4-methyl propionate sample

Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

5 mm NMR tubes

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of Boc-PEG4-methyl propionate.

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a single-pulse ¹H NMR spectrum with the following typical parameters:

Pulse Angle: 30-45 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16
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Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the TMS peak at 0.00 ppm.

Integrate all peaks and record the chemical shifts and multiplicities.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g.,

zgpg30).

Typical parameters:

Pulse Angle: 30 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024 or more, depending on sample concentration.

Process the spectrum similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)
Objective: To determine the accurate mass of the molecule and identify key fragments for

structural confirmation.

Materials:

Boc-PEG4-methyl propionate sample

Methanol (HPLC grade)

Formic acid (optional, for enhancing ionization)
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Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

Sample Preparation:

Prepare a stock solution of Boc-PEG4-methyl propionate in methanol at a concentration

of approximately 1 mg/mL.

Prepare a dilute solution for injection by diluting the stock solution to approximately 1-10

µg/mL with methanol. A small amount of formic acid (0.1%) can be added to the final

solution to promote protonation.

Mass Spectrometry Analysis:

Set up the ESI-MS instrument in positive ion mode.

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source

temperature) to obtain a stable and strong signal.

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

Record the m/z values of the major peaks observed, including the molecular ion and any

significant adducts or fragments.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the characterization of a chemical

compound like Boc-PEG4-methyl propionate using NMR and mass spectrometry.
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Caption: Workflow for the synthesis and analytical characterization of Boc-PEG4-methyl
propionate.

This comprehensive guide provides researchers with the necessary information to confidently

identify and characterize Boc-PEG4-methyl propionate, ensuring the quality and reliability of

their subsequent research and development activities.

To cite this document: BenchChem. [Characterization of Boc-PEG4-methyl propionate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11826517#boc-peg4-methyl-propionate-nmr-and-
mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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